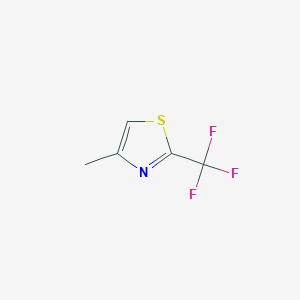

4-Methyl-2-(trifluoromethyl)thiazole

Description

Propriétés

Formule moléculaire |

C5H4F3NS |

|---|---|

Poids moléculaire |

167.15 g/mol |

Nom IUPAC |

4-methyl-2-(trifluoromethyl)-1,3-thiazole |

InChI |

InChI=1S/C5H4F3NS/c1-3-2-10-4(9-3)5(6,7)8/h2H,1H3 |

Clé InChI |

LVEMMYKHPXAZQB-UHFFFAOYSA-N |

SMILES canonique |

CC1=CSC(=N1)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Bromination and Cyclization Route

This method involves the following key steps:

Step 1: Bromination of trifluoroacetic ethyl acetoacetate

Bromine is reacted with trifluoroacetic ethyl acetoacetate to form 2-bromo and 2,2-dibromo trifluoroacetic ethyl acetoacetate intermediates. The molar ratio of trifluoroacetic ethyl acetoacetate to bromine is optimized between 1:1 to 1.5:1.Step 2: Reaction with thioacetamide

The brominated intermediates are reacted with thioacetamide in an inert solvent (e.g., acetonitrile, DMF, ethyl acetate) at low temperatures (-5°C to 5°C) with controlled addition rates to manage exothermicity. This step forms 2-methyl-4-(trifluoromethyl)thiazole-5-ethyl formate as a yellow solid precipitate.Step 3: Addition of organic amine

Organic amines such as diethylamine, triethylamine, or trimethylamine are added dropwise at room temperature, followed by refluxing for 3 to 10 hours. This promotes ring closure and formation of the thiazole ring.Step 4: Hydrolysis to formic acid derivative

The ethyl formate intermediate is hydrolyzed by adding sodium hydroxide solution at room temperature, controlling the temperature below 40°C. After reaction completion, acidification with 10% hydrochloric acid precipitates the 2-methyl-4-(trifluoromethyl)thiazole-5-formic acid as a flaxen powder.

Reaction conditions and yields:

| Parameter | Range/Value |

|---|---|

| Bromine to trifluoroacetic ester | 1.0 – 1.5 molar ratio |

| Thioacetamide addition temp | -5°C to 5°C |

| Thioacetamide addition time | 60 – 300 minutes |

| Organic amine addition time | 10 – 120 minutes |

| Reflux time | 30 – 600 minutes |

| Hydrolysis temperature | < 40°C |

| Yield of formic acid derivative | ~94% |

| Purity (HPLC) | ~96.5% |

This method is described in detail in patents CN103145639B and CN103145639A, which provide comprehensive procedural steps and optimization parameters.

Chlorination and Cyclization Route

An alternative and efficient method involves:

Step 1: Chlorination of trifluoroacetic ethyl acetoacetate

Chlorosulfuric acid is added dropwise to trifluoroacetic ethyl acetoacetate at low temperatures (-15°C to -5°C). The molar ratio of chlorosulfuric acid to ester is controlled around 0.92 to 0.98. The reaction mixture is held at 5°C to 15°C for 10 to 18 hours to complete chlorination with minimal overchlorinated by-products (<0.3%).Step 2: Cyclization with thioacetamide in dehydrated alcohol

Without purification, the chlorinated intermediate is reacted with thioacetamide in dehydrated ethanol under reflux for about 12 hours. This step forms a mixture of 2-methyl-4-(trifluoromethyl)thiazole-5-ethyl formate and its hydrochloride salt.Step 3: Hydrolysis

Sodium hydroxide aqueous solution (15%) is added, and the mixture is refluxed for 2-3 hours. Ethanol is recovered by vacuum distillation. The reaction mixture is diluted with water and acidified with concentrated hydrochloric acid to pH 1, causing precipitation of the target 2-methyl-4-(trifluoromethyl)thiazole-5-formic acid.

Reaction conditions and yields:

| Parameter | Range/Value |

|---|---|

| Chlorosulfuric acid to ester molar ratio | 0.92 – 0.98 |

| Chlorosulfuric acid addition temp | -15°C to -5°C |

| Chlorination hold temp/time | 5°C to 15°C / 10 – 18 hours |

| Cyclization solvent | Dehydrated ethanol |

| Cyclization time | ~12 hours |

| Hydrolysis NaOH concentration | 15% aqueous |

| Hydrolysis reflux time | 2 – 3 hours |

| Yield of formic acid derivative | 92 – 94% |

| Purity (HPLC) | >98.5% |

| Melting point | 163.5 – 165.0 °C |

This method is advantageous due to fewer purification steps, avoidance of toxic solvents like DMF or acetonitrile, and efficient recovery of ethanol solvent. It is detailed in patent CN104672168B.

Comparative Analysis of Preparation Methods

| Feature | Bromination Route | Chlorination Route |

|---|---|---|

| Key halogenating agent | Bromine | Chlorosulfuric acid |

| Reaction temperature control | Low temperature (-5°C to 5°C) | Low temperature (-15°C to -5°C) |

| Solvents used | Acetonitrile, DMF, ethyl acetate | Dehydrated ethanol |

| Cyclization conditions | Organic amine addition + reflux | Reflux in ethanol |

| Hydrolysis step | NaOH hydrolysis at <40°C | NaOH hydrolysis with ethanol recovery |

| Purity of final product | ~96.5% | >98.5% |

| Yield | ~94% | 92 – 94% |

| Environmental considerations | Use of organic amines and solvents | Avoids toxic solvents, easier solvent recovery |

| Complexity | Multi-step with intermediate isolation | Three-step one-pot style process |

Summary of Research Findings

- The bromination route is well-established and provides high yields and good purity but involves multiple steps with careful temperature and addition rate control to avoid side reactions.

- The chlorination route offers a more streamlined process with fewer purification steps and better environmental profile due to the use of ethanol as solvent and efficient solvent recovery.

- Both methods rely on the key intermediate trifluoroacetic ethyl acetoacetate and thioacetamide for cyclization to the thiazole ring.

- Reaction parameters such as molar ratios, temperature control, and addition times are critical for optimizing yield and purity.

- The final product, 2-methyl-4-(trifluoromethyl)thiazole-5-formic acid, is obtained as a solid with high purity suitable for further applications, including as an intermediate in agrochemical synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-2-(trifluoromethyl)thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

4-Methyl-2-(trifluoromethyl)thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its role in developing new therapeutic agents, particularly in oncology and infectious diseases.

Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparaison Avec Des Composés Similaires

Substituent Variations and Physicochemical Properties

Key structural analogues differ in substituents at positions 2 and 4 of the thiazole ring. These variations influence melting points, molecular weights, and bioactivity:

*Derivative data from 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole .

Key Observations :

- The trifluoromethyl group increases molecular weight and lipophilicity compared to methyl or halogen substituents.

- Halogenated derivatives (e.g., 4-fluoro, 4-chloro) exhibit higher melting points due to enhanced intermolecular interactions.

Antimicrobial Activity

Key Findings :

Antioxidant Activity

Key Findings :

Anticancer and Antiviral Activity

Key Findings :

- The trifluoromethyl derivative exhibits potent anticancer activity (IC₅₀ < 10 μM) against breast (MCF-7) and colon (HCT-116) cancer cells, outperforming methyl- and fluorophenyl-substituted analogues .

- Antiviral activity against Influenza A is significantly enhanced by the trifluoromethyl group, likely due to improved target binding (e.g., neuraminidase inhibition) .

Mechanistic Insights from Docking Studies

- Trifluoromethyl vs. Phenyl/Thiazole Rings : Docking studies reveal that the –CF₃ group in this compound forms strong π–π interactions with Trp286 in acetylcholinesterase (AChE), comparable to donepezil . In contrast, phenyl-substituted analogues rely on multiple weaker interactions with Tyr341 .

- Halogenated Analogues : Chloro- and bromo-substituted derivatives exhibit enhanced binding to bacterial DNA gyrase, explaining their antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.